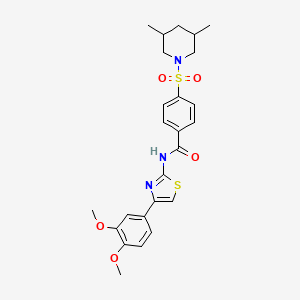

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

The compound N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a sulfonamide moiety linked to a 3,5-dimethylpiperidine. Its molecular formula is C₂₅H₂₈N₄O₅S₂, with a molecular weight of approximately 528.6 g/mol (estimated based on structural analogs). Key structural elements include:

- Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.

- 3,4-Dimethoxyphenyl substituent: Provides electron-donating groups that may influence binding interactions.

- 3,5-Dimethylpiperidinyl sulfonyl group: Enhances solubility and modulates steric/electronic properties.

While direct spectral or synthetic data for this compound are absent in the provided evidence, comparisons with structurally related analogs (Table 1) allow inferences about its physicochemical and synthetic profile.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-21(15-34-25)19-7-10-22(32-3)23(12-19)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLOHJIUGAYTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

- Thiazole Ring : Known for its biological activity.

- Dimethoxyphenyl Group : Enhances solubility and bioactivity.

- Piperidine Sulfonyl Moiety : Imparts additional pharmacological properties.

The molecular formula is with a molecular weight of approximately 414.55 g/mol.

Biological Activity

Preliminary investigations suggest that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Anticancer Potential :

- Mechanism of Action :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

-

Study on Antibacterial Effects :

A study demonstrated that a derivative of this compound significantly inhibited E. coli DNA topoisomerase I, suggesting a selective mechanism that spares human cells while effectively targeting bacterial enzymes . -

Structure-Activity Relationship (SAR) :

Research has highlighted the importance of the piperidine sulfonyl moiety in enhancing antibacterial activity. The presence of this group was linked to improved binding affinities to bacterial targets compared to other structural analogs .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | Similar core structure | Anticancer activity |

| (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Contains similar aromatic groups | Antioxidant properties |

| 3-(4-chlorophenyl)-N-(thiazol-2-yl)propanamide | Lacks methoxy substituents | Antimicrobial activity |

This table illustrates the diversity in biological activities among structurally similar compounds, emphasizing the potential for further research into this compound.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit promising anticancer properties. The structural components of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study:

A study investigated the efficacy of similar thiazole derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. It may inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:

In vitro studies have shown that thiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as a potential antimicrobial agent .

Neurological Disorders

The presence of the piperidine moiety in the compound indicates potential applications in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.

Research Insights:

Studies have shown that piperidine-based compounds can enhance cognitive function and have neuroprotective effects in models of neurodegeneration. Thus, this compound could be investigated for its potential to treat conditions such as Alzheimer's disease or Parkinson's disease .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of sulfonamide-linked heterocyclic benzamides. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Physicochemical Comparison

*Note: Molecular weight estimated based on structural similarity to .

Key Findings from Comparative Analysis

Impact of Heterocyclic Core

- Thiazole vs. Oxadiazole : The target compound’s thiazole core (vs. oxadiazole in ) may enhance π-π stacking interactions due to aromaticity, whereas oxadiazole’s electron-deficient nature could increase metabolic stability.

- Triazole Derivatives (): Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR (absence of νS-H at ~2500 cm⁻¹).

Substituent Effects

- Sulfonyl Groups : The 3,5-dimethylpiperidinyl sulfonyl group in the target compound likely improves solubility compared to halogenated (e.g., 4-Bromophenyl in ) or methoxy-substituted (e.g., 2,4-dimethoxyphenyl in 4–23) analogs. Piperidine’s amine group may also facilitate hydrogen bonding.

- Aryl Substituents : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than 3,4-dichlorophenyl (), which could alter electronic distribution and bioactivity.

Q & A

Q. Advanced

- Use membrane separation technologies to isolate stable polymorphs or co-crystals, improving aqueous solubility .

- Screen solvents like THF or DMSO (polar aprotic) for initial dissolution, followed by gradual dilution in buffered solutions .

- Employ molecular dynamics simulations to predict solvation free energy and identify compatible excipients .

How to resolve contradictions in biological activity data across studies?

Advanced

Apply statistical DoE to isolate variables (e.g., cell line variability, assay conditions) that contribute to discrepancies . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Comparative analysis frameworks, as used in political science research, can systematize cross-study comparisons by standardizing metadata (e.g., IC₅₀ normalization protocols) .

What strategies predict physicochemical properties without empirical data?

Q. Advanced

- Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, solubility, and bioavailability based on structural analogs (e.g., sulfonamide-containing compounds from related studies) .

- Density Functional Theory (DFT) to calculate dipole moments and polar surface area, informing permeability predictions .

What analytical methods confirm structural integrity post-synthesis?

Q. Basic

- TLC monitoring during reaction progression .

- NMR and HRMS for definitive confirmation of the thiazole and sulfonyl moieties.

- Spectral databases (e.g., infrared or UV-Vis libraries) for functional group validation .

How to design experiments for mechanistic elucidation?

Q. Advanced

- Use kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways (e.g., sulfonation vs. thiazole ring formation) .

- Implement feedback loops where computational models iteratively refine hypotheses based on experimental kinetics data .

What safety protocols are critical during synthesis?

Q. Basic

- Adhere to Chemical Hygiene Plans for advanced laboratories, including 100% compliance with safety exams before handling reactive intermediates (e.g., sulfonyl chlorides) .

- Use fume hoods for steps involving volatile solvents (e.g., DCM) .

How to apply DoE for optimizing reaction parameters?

Q. Advanced

- Use full factorial designs to screen variables (e.g., temperature, catalyst loading) and identify interactions .

- Response Surface Methodology (RSM) can model non-linear relationships, such as the effect of ethanol/THF ratios on yield .

- Validate models with confirmatory runs and adjust for robustness (e.g., ±5% parameter tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.